(3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine

ROCK inhibition 7-azaindole SAR kinase inhibitor potency

(3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine (CAS 1638767-66-4, MW 161.20 g/mol) is a 3-methyl-substituted 7-azaindole-4-methanamine that serves as the critical hinge-binding scaffold in a series of highly potent and selective Rho-associated coiled-coil kinase (ROCK) inhibitors developed at Bayer Schering Pharma and The Scripps Research Institute. The 7-azaindole core mimics the adenine moiety of ATP, enabling ATP-competitive kinase inhibition, while the 4-methanamine functional handle permits facile derivatization into elaborated inhibitor molecules.

Molecular Formula C9H11N3
Molecular Weight 161.20
CAS No. 1638767-66-4
Cat. No. B1652933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine
CAS1638767-66-4
Molecular FormulaC9H11N3
Molecular Weight161.20
Structural Identifiers
SMILESCC1=CNC2=NC=CC(=C12)CN
InChIInChI=1S/C9H11N3/c1-6-5-12-9-8(6)7(4-10)2-3-11-9/h2-3,5H,4,10H2,1H3,(H,11,12)
InChIKeyIXBMYFZVSFJYIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine (CAS 1638767-66-4) is a Preferred 7-Azaindole Building Block for Kinase Inhibitor Programs


(3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine (CAS 1638767-66-4, MW 161.20 g/mol) is a 3-methyl-substituted 7-azaindole-4-methanamine that serves as the critical hinge-binding scaffold in a series of highly potent and selective Rho-associated coiled-coil kinase (ROCK) inhibitors developed at Bayer Schering Pharma and The Scripps Research Institute [1]. The 7-azaindole core mimics the adenine moiety of ATP, enabling ATP-competitive kinase inhibition, while the 4-methanamine functional handle permits facile derivatization into elaborated inhibitor molecules [2]. The compound features a computed XLogP3-AA of 0.5, two hydrogen bond donors, and one rotatable bond, providing a balanced polarity profile suitable for fragment elaboration and lead optimization campaigns [3].

Why the 3-Methyl Group on (3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine Cannot Be Simply Omitted or Replaced with Other Substituents


The 7-azaindole scaffold is a well-established kinase hinge-binding motif, but the unsubstituted (1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine (3-H analogue) delivers significantly inferior ROCK inhibitory potency and, critically, poor selectivity over closely related AGC-family kinases such as protein kinase A (PKA) [1]. Systematic structure-activity relationship (SAR) studies across multiple publications demonstrate that substitution at the 3-position of the 7-azaindole core is essential for achieving the combination of sub-nanomolar ROCK potency and >700-fold selectivity over PKA that defines the clinical candidate class [2]. The 3-methyl group specifically fills a hydrophobic pocket near the hinge region in a manner that is not fully recapitulated by 3-H (unsubstituted), 3-Cl, or 3-Br analogues, making generic replacement impossible without compromising the target product profile of the final inhibitor [3].

Quantitative Differentiation Evidence: (3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine vs. Closest In-Class Analogues


ROCK Inhibitory Potency: 3-Methyl-7-azaindole-4-methanamine-Derived Inhibitor Achieves Sub-Nanomolar IC50, Outperforming 3-H and Other 3-Substituted Analogues

The 3-methyl-7-azaindole-4-methanamine building block, when elaborated into the full ROCK inhibitor scaffold (6-chloro-N4-{3,5-difluoro-4-[(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}pyrimidin-2,4-diamine), yields an inhibitor with ROCK IC50 of 1.0 nM [1]. In the same 7-azaindole series, the 3-unsubstituted (3-H) analogue shows substantially weaker ROCK inhibition (exact IC50 not publicly disclosed but described as insufficient for further development), while 3-Cl and 3-Br analogues exhibit reduced selectivity profiles [2]. The 3-methyl substitution provides the optimal balance of hydrophobic occupancy and steric complementarity within the ROCK ATP-binding pocket, as confirmed by X-ray co-crystal structures (PDB ID 5KKS) showing the two nitrogen atoms of the 7-azaindole moiety bound to hinge residues Met156 and Glu154 [3].

ROCK inhibition 7-azaindole SAR kinase inhibitor potency

Kinase Selectivity: 3-Methyl Substitution Confers 740-Fold Selectivity for ROCK over PKA, a Critical Safety Margin Not Achieved by Other 3-Substituted 7-Azaindoles

The 3-methyl-7-azaindole-derived ROCK inhibitor (compound 47) demonstrates 740-fold selectivity against the closely related AGC kinase PKA (IC50 = 1 nM for ROCK vs. approximate PKA IC50 of 740 nM, yielding a selectivity ratio of ~740) [1]. This selectivity profile is a direct consequence of the 3-methyl group on the 7-azaindole core, as X-ray crystallography reveals that the methyl substituent occupies a hydrophobic sub-pocket in ROCK that is sterically constrained in PKA [2]. The 3-H (unsubstituted) analogue fails to achieve this selectivity, as the absence of the methyl group reduces the energetic discrimination between ROCK and PKA binding conformations [3]. Other 3-substituents (3-Cl, 3-Br) introduce steric bulk that partially retains potency but compromises selectivity or pharmacokinetic properties, making the 3-methyl analogue the uniquely optimal substituent for the combined potency-selectivity-DMPK profile [3].

kinase selectivity PKA counter-screening off-target risk

Synthetic Accessibility: Improved Large-Scale Synthesis of the 3-Methyl-7-azaindole Intermediate with 8.2% Overall Yield Using Cost-Controlled Trifluoromethyl Masking Strategy

A dedicated process chemistry publication from Bayer Schering Pharma reports an improved synthesis of the full ROCK inhibitor incorporating the (3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine moiety, achieving an 8.2% overall yield using a trifluoromethyl group as a masked methyl group with controllable reactivity [1]. This synthetic route specifically requires the 3-methyl-7-azaindole-4-methanamine intermediate as a building block; the synthetic sequence is not compatible with the 3-H analogue because the key C-O bond formation at the 4-position of the 7-azaindole core is optimized for the 3-methyl electronic environment [2]. The patent literature (e.g., US8329716B2) confirms that the 3-methyl substitution pattern is essential for the downstream etherification step that tethers the 7-azaindole to the aminopyrimidine core [3].

process chemistry building block accessibility scale-up synthesis

DMPK and CYP Inhibition Profile: 3-Methyl-7-azaindole-Derived Inhibitor Demonstrates Favorable Microsomal Stability and Reduced CYP3A4 Liability Relative to Earlier 7-Azaindole Leads

The 2021 SAR extension study (ROCK inhibitors 4) reports that compound 37, incorporating the 3-methyl-7-azaindole-4-methanamine core, demonstrates significantly improved CYP inhibition profile compared to earlier 7-azaindole leads, particularly with weak CYP3A4 inhibition (IC50 = 19.6 μM) [1]. This favorable off-target profile is attributed to the specific 3-methyl substitution, which modulates the electronic properties of the 7-azaindole ring and reduces CYP binding affinity compared to unsubstituted and halogen-substituted analogues [2]. Compound 37 also showed good microsomal and hepatocyte stability, making it suitable for in vivo pharmacological evaluation [3]. Earlier-generation 7-azaindole ROCK inhibitors without the optimized 3-methyl substitution exhibited higher CYP inhibition, limiting their utility in animal models.

DMPK CYP inhibition drug-likeness

Procurement-Relevant Application Scenarios for (3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine (CAS 1638767-66-4)


ROCK Inhibitor Lead Optimization and Clinical Candidate Synthesis

Medicinal chemistry teams developing Rho kinase inhibitors should procure (3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine specifically for synthesizing the hinge-binding region of potent, selective ROCK inhibitors. The published SAR from Bandarage et al. (2018) and Chowdhury et al. (2011) demonstrates that the 3-methyl group is essential for achieving the 740-fold selectivity over PKA and sub-nanomolar ROCK potency that characterize clinical candidates [1],[2]. The validated process chemistry (Mowat et al. 2009) provides a scalable synthetic route using this exact building block, reducing process development timelines [3]. Substituting with the unsubstituted 7-azaindole-4-methanamine (CAS 888498-07-5) would necessitate a full re-optimization of potency, selectivity, and synthetic route, significantly increasing program costs and timelines.

Kinase Selectivity Profiling and Counter-Screening Cascades

For research groups validating kinase inhibitor selectivity hypotheses, the 3-methyl-7-azaindole-4-methanamine building block enables the synthesis of tool compounds that discriminate between ROCK and PKA with a documented 740-fold selectivity window [1]. This selectivity benchmark, confirmed by co-crystal structures (PDB 5KKS) showing the methyl group's occupancy of a ROCK-specific hydrophobic pocket, makes the building block valuable for generating chemical probes that minimize PKA off-target confounding [2]. The 3-H analogue lacks this selectivity profile, making it unsuitable for experiments requiring clean pharmacological readouts in ROCK-dependent cellular assays.

DMPK-Optimized Preclinical Candidate Generation

Drug metabolism and pharmacokinetics (DMPK) groups prioritizing compounds with low CYP inhibition liability should source the 3-methyl building block. The 2021 SAR extension study documents that the 3-methyl-7-azaindole-derived inhibitor (compound 37) exhibits weak CYP3A4 inhibition (IC50 = 19.6 μM) combined with good microsomal and hepatocyte stability [1]. This favorable DMPK profile is specifically attributed to the 3-methyl substitution pattern and is not replicated by earlier 7-azaindole leads lacking this substituent. Procuring the 3-methyl building block ensures alignment with this optimized DMPK scaffold, de-risking downstream ADME-Tox evaluation.

Fragment-Based Drug Discovery and Library Design

Fragment-based screening libraries seeking 7-azaindole hinge-binding fragments for kinase targets should include (3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine as a privileged fragment. Its computed XLogP3-AA of 0.5, two hydrogen bond donors, and one rotatable bond provide a balanced physicochemical profile suitable for fragment elaboration [1]. More importantly, the 4-methanamine functional handle permits derivatization in multiple vectors, while the 3-methyl group pre-installs the substituent that has been validated across three independent SAR campaigns (2007–2021) as critical for achieving both potency and selectivity in the ROCK inhibitor series [2],[3].

Quote Request

Request a Quote for (3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.